molecular formula C8H12BrNOSi B14282551 1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one CAS No. 138652-39-8

1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one

Cat. No.: B14282551
CAS No.: 138652-39-8
M. Wt: 246.18 g/mol
InChI Key: MFKKFZGHKRXZSB-UHFFFAOYSA-N
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Description

1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one is a compound that features a pyridinone core with a bromo(dimethyl)silyl group attached to the methyl position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with a bromo(dimethyl)silyl reagent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the silicon or pyridinone moiety.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridinone derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the silicon or pyridinone moiety.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery or biochemical research.

    Medicine: The compound could be explored for its potential therapeutic properties, particularly if it can be modified to enhance its biological activity.

    Industry: The compound’s reactivity and stability make it useful in various industrial applications, such as in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one depends on its specific application. In general, the compound’s effects are likely mediated by its ability to interact with other molecules through its bromo(dimethyl)silyl and pyridinone moieties. These interactions can influence various molecular targets and pathways, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-{[Chloro(dimethyl)silyl]methyl}pyridin-2(1H)-one: Similar structure but with a chloro group instead of a bromo group.

    1-{[Dimethylsilyl]methyl}pyridin-2(1H)-one: Lacks the halogen substituent, which can affect its reactivity and applications.

    1-{[Trimethylsilyl]methyl}pyridin-2(1H)-one: Contains a trimethylsilyl group, which can influence its steric and electronic properties.

Uniqueness

1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one is unique due to the presence of the bromo(dimethyl)silyl group, which imparts distinct reactivity and potential applications compared to its analogs. The bromo group can participate in a variety of substitution reactions, making the compound a versatile building block for further chemical synthesis.

Properties

CAS No.

138652-39-8

Molecular Formula

C8H12BrNOSi

Molecular Weight

246.18 g/mol

IUPAC Name

1-[[bromo(dimethyl)silyl]methyl]pyridin-2-one

InChI

InChI=1S/C8H12BrNOSi/c1-12(2,9)7-10-6-4-3-5-8(10)11/h3-6H,7H2,1-2H3

InChI Key

MFKKFZGHKRXZSB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CN1C=CC=CC1=O)Br

Origin of Product

United States

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